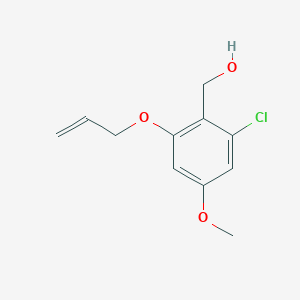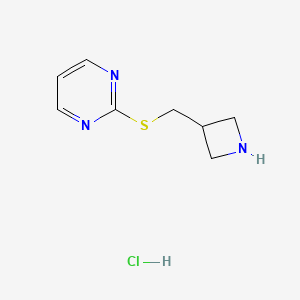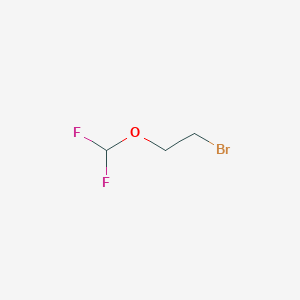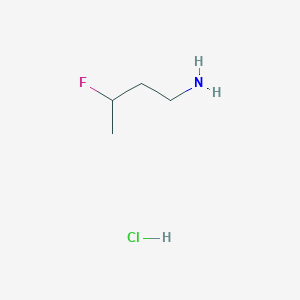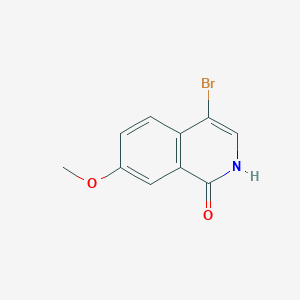
3-(3-氨基丙基)噻唑烷-2,4-二酮盐酸盐
描述
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic organic compound. It is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
Thiazolidinediones, including 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride, can be synthesized using deep eutectic solvents that act as both solvents and catalysts . The synthesis of thiazolidinedione derivatives has been performed via Knoevenagel condensation . The yield of synthesized thiazolidinediones can range from 21.49% to 90.90% .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
Thiazolidinediones, including 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride, have been used in the synthesis of valuable organic combinations . They have been used in probe design and have been synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride can vary depending on the specific synthesis process and conditions . For example, the compound can appear as a yellow or white solid with varying melting points .科学研究应用
生物活性杂芳基噻唑烷-2,4-二酮的合成
Ibrahim、Abdel-Megid和El-Gohary(2011年)的一项研究探讨了生物活性杂芳基噻唑烷-2,4-二酮的合成。他们开发了一种对金黄色葡萄球菌、变形杆菌和白色念珠菌等多种微生物表现出抗菌活性的化合物,展示了其在药物化学中的潜力 (Ibrahim、Abdel-Megid和El-Gohary,2011).
新型噻唑烷-2,4-二酮衍生物的开发
Holota、Yushyn、Gzella和Lesyk(2022)报道了使用具有成本效益的方法合成了新型噻唑烷-2,4-二酮衍生物。这些衍生物的结构表征为药物化学中潜在的类药物小分子的开发提供了有价值的见解 (Holota等人,2022).
噻唑烷-2,4-二酮衍生物的抗菌活性
Alhameed、Almarhoon、Bukhari、El-Faham、de la Torre和Albericio(2019)合成了新型噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物。这些化合物对大肠杆菌、铜绿假单胞菌和白色念珠菌等多种细菌和真菌分离株表现出显着的抗菌和抗真菌活性 (Alhameed等人,2019).
癌症研究中信号通路的双重抑制剂
Li、Wu、Zheng、Liu、Guo、Liu、Eblen、Grant和Zhang(2010)发现噻唑烷-2,4-二酮衍生物是Raf/MEK/ERK和PI3K/Akt信号通路的双重抑制剂。该化合物作为先导化合物在开发新的抗癌药物中显示出潜力 (Li等人,2010).
硫代唑烷-2,4-二酮衍生物合成的新途径
Vellalacheruvu、Leela和Ravindranath(2017)讨论了硫代唑烷-2,4-二酮衍生物的合成,重点介绍了它们在糖尿病、癌症和微生物感染等各种疾病中的药理学意义。他们提出了一个新颖的合成路线,强调了硫代唑烷-2,4-二酮在药物化学中的多功能性 (Vellalacheruvu、Leela和Ravindranath,2017).
作用机制
- The TZD moiety binds to PPAR-γ, leading to the activation of target genes involved in insulin sensitivity and glucose homeostasis .
- Their antioxidant action involves scavenging reactive oxygen species (ROS), protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
未来方向
Thiazolidinediones, including 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride, have generated special interest due to their wide range of biological activities and their potential in the development of new drug candidates . Future research may focus on improving their activity and developing multifunctional drugs .
生化分析
Biochemical Properties
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as peroxisome proliferator-activated receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . The interaction with PPAR-γ is particularly significant as it improves insulin resistance, thereby exhibiting hypoglycemic activity . Additionally, 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride scavenges reactive oxygen species, contributing to its antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
The effects of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPAR-γ by 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride leads to increased transcription of genes involved in glucose and lipid metabolism . This results in enhanced insulin sensitivity and reduced levels of circulating free fatty acids . The compound also exhibits anti-inflammatory effects by decreasing the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It binds to the PPAR-γ receptor, forming a heterodimer with the retinoid X receptor (RXR) . This complex then binds to specific DNA sequences, leading to the upregulation or downregulation of target genes . The compound also inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, the scavenging of reactive oxygen species by 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride contributes to its antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that prolonged exposure to 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride can lead to sustained improvements in insulin sensitivity and reductions in inflammation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively improves insulin sensitivity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as weight gain, edema, and potential liver toxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The activation of PPAR-γ by the compound leads to increased synthesis of proteins involved in glucose and lipid metabolism . This results in reduced levels of triglycerides and circulating free fatty acids, contributing to its hypoglycemic and lipid-lowering effects .
Transport and Distribution
The transport and distribution of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where it exerts its biological effects . The localization and accumulation of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride are crucial for its therapeutic efficacy and need to be considered in experimental designs .
Subcellular Localization
The subcellular localization of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding the subcellular distribution of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride can provide insights into its mechanism of action and therapeutic potential .
属性
IUPAC Name |
3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQMQWOIKYIMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



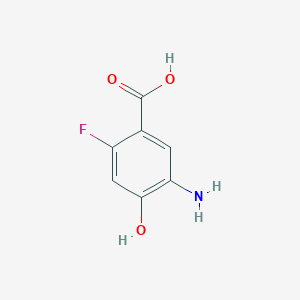


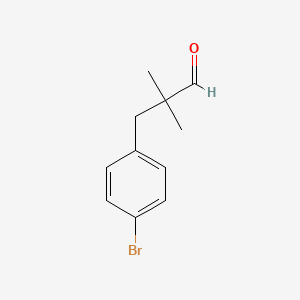


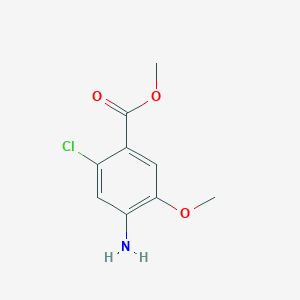
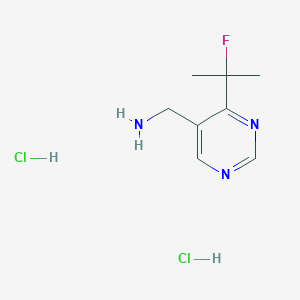
![Racemic-(1S,3S,4R,6S)-2-Tert-Butyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1380446.png)
